2-ethynyl-4,5-dimethyl-1,3-thiazole
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Overview
Description
2-ethynyl-4,5-dimethyl-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring with ethynyl and dimethyl substituents. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-ethynyl-4,5-dimethyl-1,3-thiazole.
Result of Action
Thiazole derivatives have been found to exhibit various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents could potentially influence its action and stability .
Preparation Methods
The synthesis of 2-ethynyl-4,5-dimethyl-1,3-thiazole typically involves the reaction of 2-bromo-4,5-dimethylthiazole with ethynyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually using a solvent like tetrahydrofuran (THF), and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-ethynyl-4,5-dimethyl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethynyl-4,5-dimethyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar compounds to 2-ethynyl-4,5-dimethyl-1,3-thiazole include other thiazole derivatives such as:
- 2-methyl-4,5-dimethyl-1,3-thiazole
- 2-ethynyl-4-methyl-1,3-thiazole
- 2-ethynyl-5-methyl-1,3-thiazole
These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
CAS No. |
2279122-45-9 |
---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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